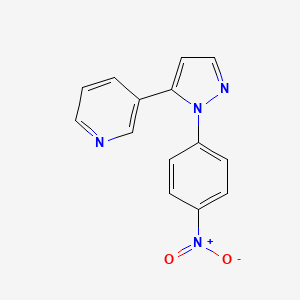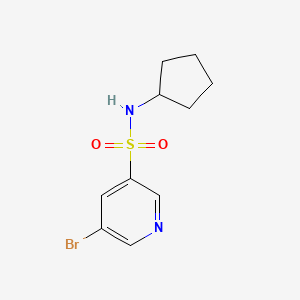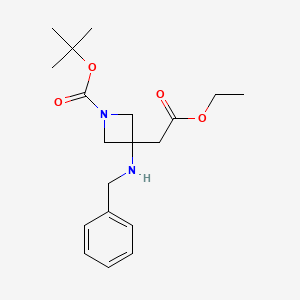
(1R,3R)-3-(Aminomethyl)cyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3R)-3-(Aminomethyl)cyclohexan-1-amine, also known as R(-)-baclofen, is a chiral compound that is widely used in scientific research for its pharmacological properties. It is a GABA(B) receptor agonist that is primarily used to study the physiological and biochemical effects of GABA(B) receptor activation.
作用機序
R(-)-baclofen binds to GABA(B) receptors, which are G protein-coupled receptors that are widely distributed throughout the central nervous system. When activated, GABA(B) receptors inhibit the release of neurotransmitters, including glutamate, dopamine, and noradrenaline. This results in a decrease in neuronal activity and a reduction in the excitability of neural circuits.
Biochemical and Physiological Effects
R(-)-baclofen has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is a major excitatory neurotransmitter in the brain. This results in a decrease in neuronal activity and a reduction in the excitability of neural circuits. R(-)-baclofen has also been shown to increase the release of GABA, which is the major inhibitory neurotransmitter in the brain. This results in a further reduction in neuronal activity and a further reduction in the excitability of neural circuits. Additionally, R(-)-baclofen has been shown to have analgesic, anxiolytic, and anticonvulsant effects.
実験室実験の利点と制限
One of the major advantages of using R(-)-baclofen in lab experiments is its specificity for GABA(B) receptors. This allows researchers to selectively activate GABA(B) receptors without affecting other neurotransmitter systems. Additionally, R(-)-baclofen is relatively easy to synthesize and has a long half-life, which makes it suitable for use in long-term experiments. However, one of the limitations of using R(-)-baclofen in lab experiments is its potential for off-target effects. R(-)-baclofen has been shown to bind to other receptors, such as GHB receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research involving R(-)-baclofen. One area of research is the development of more selective GABA(B) receptor agonists that can be used to study the physiological and biochemical effects of GABA(B) receptor activation with greater specificity. Another area of research is the investigation of the role of GABA(B) receptors in disease states, such as addiction and anxiety disorders. Additionally, R(-)-baclofen has potential therapeutic applications in the treatment of spasticity, chronic pain, and other neurological disorders, and further research is needed to explore these potential applications.
合成法
The synthesis of R(-)-baclofen involves the reaction of cyclohexanone with formaldehyde and ammonium chloride to form 3-(aminomethyl)cyclohexanone. This intermediate is then reduced with sodium borohydride to produce R(-)-baclofen. The synthesis of R(-)-baclofen is a straightforward process that can be carried out in a laboratory setting.
科学的研究の応用
R(-)-baclofen is primarily used in scientific research to study the physiological and biochemical effects of GABA(B) receptor activation. It is also used as a tool to investigate the role of GABA(B) receptors in various disease states, such as epilepsy, addiction, and anxiety disorders. Additionally, R(-)-baclofen has been shown to have potential therapeutic applications in the treatment of spasticity, chronic pain, and other neurological disorders.
特性
IUPAC Name |
(1R,3R)-3-(aminomethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-5-6-2-1-3-7(9)4-6/h6-7H,1-5,8-9H2/t6-,7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFAIWKFALHMEY-RNFRBKRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)N)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680471 |
Source


|
| Record name | (1R,3R)-3-(Aminomethyl)cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206798-47-1 |
Source


|
| Record name | (1R,3R)-3-(Aminomethyl)cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


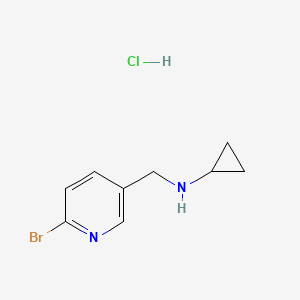

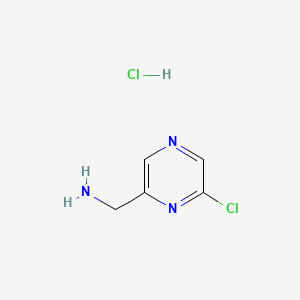
![Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B567710.png)

![5-[3-(1-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B567712.png)


